(2Z)-2-(benzenesulfonamidoimino)-N-(3,5-dimethylphenyl)-8-methoxy-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-(benzenesulfonamidoimino)-N-(3,5-dimethylphenyl)-8-methoxy-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C25H23N3O5S and its molecular weight is 477.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (2Z)-2-(benzenesulfonamidoimino)-N-(3,5-dimethylphenyl)-8-methoxy-2H-chromene-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its antitumor properties, mechanism of action, and structure-activity relationships (SAR) based on existing research.

Chemical Structure and Properties

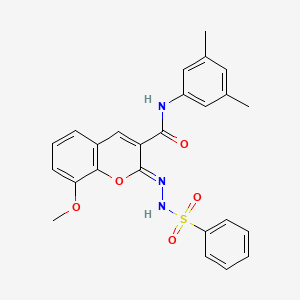

The chemical structure of the compound can be described as follows:

- Molecular Formula : C19H21N5O4S

- Molecular Weight : 397.47 g/mol

- Structural Features :

- A chromene backbone

- A benzenesulfonamide moiety

- A methoxy group at the 8-position

- A carboxamide functional group

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its efficacy against various cancer cell lines:

- Cell Lines Tested :

- Human renal cell adenocarcinoma (769-P)

- Human liver cancer (HepG2)

- Human squamous cell carcinoma of the lung (H2170)

The cytotoxicity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity. The results indicated that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Cytotoxicity Results

The following table summarizes the IC50 values obtained from cytotoxicity assays:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| 769-P | 1.94 | High |

| HepG2 | 5.67 | Moderate |

| H2170 | 3.45 | Moderate |

| Vero | 108.93 | Low |

The selectivity index indicates that the compound is significantly more toxic to cancer cells compared to normal cells, suggesting a favorable therapeutic window.

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to apoptosis in cancer cells.

- Induction of Oxidative Stress : Increased levels of reactive oxygen species (ROS) have been observed in treated cancer cells, contributing to cell death.

- Targeting Specific Pathways : Preliminary studies suggest involvement in pathways related to apoptosis and cell survival, although further research is needed to elucidate these mechanisms fully.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the chromene structure and substitution patterns on the phenyl ring can significantly influence potency and selectivity.

- Substituent Effects :

- The presence of electron-donating groups (e.g., methoxy) enhances lipophilicity and cellular uptake.

- Variations in the benzenesulfonamide portion can alter binding affinity to target proteins involved in tumorigenesis.

Case Studies and Research Findings

Several studies have investigated similar compounds with benzenesulfonamide scaffolds, demonstrating a range of biological activities:

- Antitumor Studies : Research on benzenesulphonohydrazide derivatives showed promising antitumor activity against various cancer cell lines, indicating that structural modifications can lead to enhanced efficacy .

- Antimicrobial Activity : Compounds with similar frameworks have exhibited antimicrobial properties, suggesting a broad spectrum of biological activities linked to this chemical class .

- Inflammatory Response Modulation : Some derivatives have been reported to modulate inflammatory responses, opening avenues for therapeutic applications beyond oncology .

Properties

IUPAC Name |

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(3,5-dimethylphenyl)-8-methoxychromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O5S/c1-16-12-17(2)14-19(13-16)26-24(29)21-15-18-8-7-11-22(32-3)23(18)33-25(21)27-28-34(30,31)20-9-5-4-6-10-20/h4-15,28H,1-3H3,(H,26,29)/b27-25- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVWOVGOBDTLGM-RFBIWTDZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NNS(=O)(=O)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)NC(=O)C\2=CC3=C(C(=CC=C3)OC)O/C2=N\NS(=O)(=O)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.